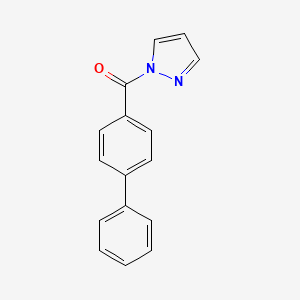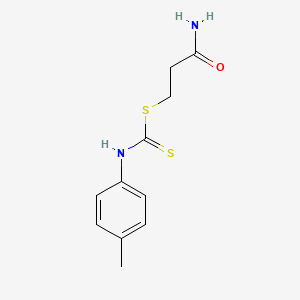
1-(4-biphenylylcarbonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-1H-pyrazole, also known as BPCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCP is a pyrazole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-1H-pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, studies have shown that 1-(4-biphenylylcarbonyl)-1H-pyrazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain types of bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 1-(4-biphenylylcarbonyl)-1H-pyrazole is its potential for use in scientific research. 1-(4-biphenylylcarbonyl)-1H-pyrazole is a relatively stable compound that can be easily synthesized and purified, making it a convenient candidate for further investigation. However, one of the limitations of 1-(4-biphenylylcarbonyl)-1H-pyrazole is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-1H-pyrazole. For example, further studies could be conducted to investigate its potential as an anti-cancer agent or as a new antibiotic. Additionally, more research could be conducted to better understand its mechanism of action and to identify potential therapeutic targets. Overall, 1-(4-biphenylylcarbonyl)-1H-pyrazole is a promising candidate for further investigation in the field of scientific research.
Synthesemethoden
The synthesis of 1-(4-biphenylylcarbonyl)-1H-pyrazole typically involves the reaction of 4-biphenylcarboxylic acid with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-(4-biphenylylcarbonyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the key areas of interest is in the field of cancer research, where 1-(4-biphenylylcarbonyl)-1H-pyrazole has been shown to exhibit anti-cancer properties. Studies have also shown that 1-(4-biphenylylcarbonyl)-1H-pyrazole can inhibit the growth of certain types of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(4-phenylphenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(18-12-4-11-17-18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQETQJIIJRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
biphenyl-4-yl(1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)





![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)